molecular formula C8H5ClO4 B8457657 5-Chloro-3-formyl-2-hydroxybenzoic acid CAS No. 111870-27-0

5-Chloro-3-formyl-2-hydroxybenzoic acid

Cat. No.: B8457657
CAS No.: 111870-27-0
M. Wt: 200.57 g/mol
InChI Key: WLGGJFMFRKYMDF-UHFFFAOYSA-N
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Description

5-Chloro-3-formyl-2-hydroxybenzoic acid (CAS: Not explicitly provided in evidence) is a chloro-substituted benzoic acid derivative characterized by a hydroxyl group (-OH) at position 2, a formyl group (-CHO) at position 3, and a chlorine atom at position 3. Its molecular formula is C₈H₅ClO₄, with a molecular weight of 200.58 g/mol. The compound’s structure combines aromatic substitution patterns with functional groups that confer unique reactivity, making it valuable in synthetic chemistry for further derivatization or as an intermediate in pharmaceutical or agrochemical synthesis. The hydroxyl and carboxylic acid groups enhance solubility in polar solvents, while the chloro and formyl substituents influence electronic properties and reactivity .

Properties

CAS No.

111870-27-0

Molecular Formula

C8H5ClO4

Molecular Weight

200.57 g/mol

IUPAC Name

5-chloro-3-formyl-2-hydroxybenzoic acid

InChI

InChI=1S/C8H5ClO4/c9-5-1-4(3-10)7(11)6(2-5)8(12)13/h1-3,11H,(H,12,13)

InChI Key

WLGGJFMFRKYMDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-3-formyl-2-hydroxybenzoic acid with structurally related chloro-hydroxybenzoic acid derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups CAS Number Source Evidence ID
This compound C₈H₅ClO₄ Cl (5), -CHO (3), -OH (2) 200.58 Formyl, hydroxyl, carboxylic acid Not explicitly listed
5-Chloro-3-ethyl-2-hydroxybenzoic acid C₉H₉ClO₃ Cl (5), -CH₂CH₃ (3), -OH (2) 200.62 Ethyl, hydroxyl, carboxylic acid 53347-09-4
5-Chloro-3-fluoro-2-hydroxybenzoic acid C₇H₄ClFO₃ Cl (5), -F (3), -OH (2) 202.56 Fluoro, hydroxyl, carboxylic acid CID 69717797
2-Chloro-6-fluoro-3-formylbenzoic acid C₈H₄ClFO₃ Cl (2), -F (6), -CHO (3) 202.56 Formyl, fluoro, carboxylic acid 1131605-23-6
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ Cl (5), -CH₃ (3), -OH (2) 170.59 Methyl, hydroxyl, aldehyde 23602-63-3

Structural Differences and Electronic Effects

  • Formyl vs. Alkyl/Fluoro Substituents: The formyl group (-CHO) in this compound introduces electron-withdrawing effects, increasing the acidity of the adjacent hydroxyl and carboxylic acid groups compared to alkyl-substituted analogs like 5-chloro-3-ethyl-2-hydroxybenzoic acid (electron-donating ethyl group) .
  • Positional Isomerism :

    • 2-Chloro-6-fluoro-3-formylbenzoic acid differs in substituent placement (Cl at position 2, F at 6), altering steric and electronic interactions. This positional shift may reduce intramolecular hydrogen bonding compared to the 5-chloro-3-formyl analog .

Physicochemical Properties

  • Solubility: The formyl and hydroxyl groups in this compound enhance solubility in polar solvents (e.g., water, ethanol) compared to 5-chloro-3-ethyl-2-hydroxybenzoic acid, where the hydrophobic ethyl group reduces polarity . 5-Chloro-2-hydroxy-3-methylbenzaldehyde (aldehyde instead of carboxylic acid) exhibits lower solubility in water due to the absence of an ionizable carboxylic acid group .
  • Acidity :

    • The carboxylic acid group in benzoic acid derivatives dominates acidity (pKa ~2-3). Electron-withdrawing substituents (e.g., -CHO, -Cl) further lower the pKa of the hydroxyl group. For example, the hydroxyl group in this compound is more acidic (pKa ~8-9) than in 5-chloro-3-ethyl-2-hydroxybenzoic acid (pKa ~10-11) .

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